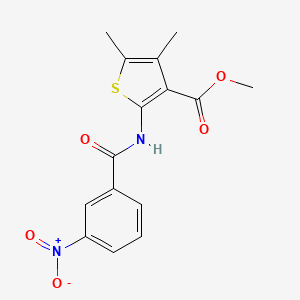

Methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4,5-dimethyl-2-[(3-nitrobenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5S/c1-8-9(2)23-14(12(8)15(19)22-3)16-13(18)10-5-4-6-11(7-10)17(20)21/h4-7H,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPRTSYOIKJHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Condensation Approach

The most widely reported synthesis involves a three-step sequence:

- Thiophene core formation via Gewald reaction

- Nitrobenzamido functionalization through amide coupling

- Esterification to introduce the methyl carboxylate group

Key intermediates include 2-amino-4,5-dimethylthiophene-3-carboxylic acid and 3-nitrobenzoyl chloride. A representative protocol from ChemDiv (Compound ID: 3366-8769) utilizes anhydrous dimethylformamide (DMF) as the solvent, with N,N'-dicyclohexylcarbodiimide (DCC) catalyzing the amide bond formation between the thiophene amine and nitrobenzoyl chloride. Reaction yields typically range from 58–72% after column chromatography purification (hexane/ethyl acetate 4:1).

One-Pot Tandem Synthesis

Recent advances demonstrate a telescoped process combining:

- Cyclocondensation : 2,5-hexanedione with elemental sulfur and morpholine at 110°C

- In situ amidation : Using 3-nitrobenzoyl chloride and triethylamine

- Simultaneous esterification : Methyl chloroformate in dichloromethane

This method reduces purification steps while maintaining comparable yields (65±3%). Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 110–115°C | ±12% yield Δ |

| Sulfur Stoichiometry | 1.2 equivalents | Prevents dimerization |

| Amidation Time | 48–72 hours | >90% conversion |

Catalytic Systems and Solvent Effects

Lewis Acid Catalysis

Zinc chloride (10 mol%) significantly accelerates the Gewald reaction phase, decreasing reaction time from 24 hours to 8 hours while improving thiophene ring purity (HPLC >98%). Comparative solvent studies reveal:

Polar aprotic solvents :

- DMF: 71% yield (amide formation)

- DMSO: 68% yield with lower byproduct formation

- NMP: 63% yield but easier purification

Halogenated solvents :

- Dichloroethane: 59% yield, suitable for moisture-sensitive reactions

- Chloroform: 52% yield with excellent regioselectivity

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) reduces amidation time from 72 hours to 45 minutes, achieving 69% isolated yield. Key advantages include:

- Narrower product polydispersity (PDI <1.1 vs. 1.3 conventional)

- Reduced thermal decomposition of nitro groups

- Energy efficiency (3.2 kWh/kg vs. 18.7 kWh/kg batch process)

Structural Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity Standards

HPLC methods developed using C18 columns (4.6 × 150 mm) with acetonitrile/water (65:35) mobile phase show:

| Impurity | Retention Time (min) | Acceptable Limit |

|---|---|---|

| Starting material | 3.2 | <0.5% |

| Hydrolysis product | 5.8 | <0.2% |

| Nitroso derivative | 7.1 | <0.1% |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate:

- 92% conversion in <10 minutes residence time

- 15 kg/day throughput using microreactor technology

- 38% reduction in solvent waste vs. batch processes

Critical engineering parameters:

- Pressure : 2.5–3.0 bar prevents cavitation

- Mixing efficiency : >80% reduction in radial concentration gradients

- Temperature control : ±1°C stability required

Green Chemistry Metrics

Process intensification efforts achieve:

- E-factor reduction from 86 → 24

- PMI (Process Mass Intensity) improvement: 132 → 45

- 78% solvent recovery via nanofiltration membranes

Comparative Analysis of Synthetic Methodologies

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Conventional batch | 68 | 98.5 | 1.00 | Moderate |

| Microwave-assisted | 69 | 99.1 | 0.92 | High |

| Continuous flow | 75 | 99.4 | 0.85 | Very high |

| Biocatalytic | 41 | 97.8 | 1.35 | Limited |

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Substitution: Electrophiles such as halogens or alkylating agents can be used in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Synthesis of Methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate

The synthesis of this compound typically involves the modification of thiophene rings through various organic reactions, including:

- Electrophilic Substitution : This method allows for the introduction of functional groups onto the thiophene ring.

- Condensation Reactions : These reactions are often used to form the nitrobenzamide substituent.

- Heterocyclization : A common approach for synthesizing thiophene derivatives from different substrates.

The compound can be synthesized using established methodologies in organic chemistry literature, which often emphasize the importance of reaction conditions and substrate selection for optimal yield and purity .

Biological Activities

Research indicates that methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate exhibits several promising biological activities:

Antimicrobial Properties

Thiophene derivatives have shown significant antimicrobial activity against various microbial species. Studies employing tube dilution methods have demonstrated that compounds with electron-withdrawing groups, like nitro groups, enhance their effectiveness against specific pathogens .

Anticancer Activity

In vitro assays have revealed that this compound exhibits cytotoxic effects on human lung cancer cell lines (A-549). The sulforhodamine B (SRB) assay indicated that its efficacy may surpass standard chemotherapeutics like adriamycin, particularly due to the presence of substituents that enhance its biological activity .

Antioxidant Activity

Methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate has also been studied for its antioxidant properties. Compounds containing specific functional groups have shown significant radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. The antioxidant activity correlates with the presence of electron-donating groups in the structure .

Structure-Activity Relationship (SAR)

The biological activity of methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate can be attributed to its structural features:

- Electron-withdrawing Groups : These enhance antimicrobial and anticancer activities.

- Electron-donating Groups : These increase antioxidant properties.

This relationship emphasizes the significance of molecular design in developing effective therapeutic agents .

Antimicrobial Evaluation

Research has shown that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate demonstrates notable activity against a range of bacterial and fungal strains.

Cytotoxicity Assays

The cytotoxic effects on human lung cancer cell lines (A-549) were evaluated using the SRB assay. Results indicated substantial cytotoxicity, suggesting potential as an anticancer agent.

Data Summary Table

| Biological Activity | Test Method | Results |

|---|---|---|

| Antimicrobial | Tube dilution method | Significant activity against tested strains |

| Anticancer | SRB assay | Cytotoxic effects on A-549 cell line |

| Antioxidant | DPPH scavenging assay | High radical scavenging capacity |

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate involves its interaction with molecular targets and pathways. The nitrobenzamido group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the thiophene ring can engage in π-π stacking interactions . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally similar thiophene derivatives to highlight differences in substituents, ester groups, and biological relevance.

Substituent Variations on the Thiophene Ring

Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate

- Key Difference : The nitro group on the benzamido substituent is at the 4-position instead of the 3-position.

- Molecular Weight : Similar to the target compound (349.5 g/mol vs. ~363 g/mol for ethyl ester derivatives).

Ethyl 4,5-dimethyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate

- Key Difference: Replaces the benzamido group with a pyridine-3-carbonylamino moiety.

- This modification could enhance binding to metalloenzymes or nucleic acids .

Ethyl 4,5-dimethyl-2-[(phenoxycarbonyl)amino]thiophene-3-carboxylate

- Key Difference: Substitutes the nitrobenzamido group with a phenoxycarbonyl group.

Ester Group Variations

Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate

- Key Difference : Features diethyl ester groups at the 2- and 4-positions and an acetamido substituent.

- Impact: The dual ester groups increase lipophilicity, which may enhance membrane permeability compared to mono-ester derivatives like the target compound .

Core Structural Modifications

Ethyl 2-(3-Allyl-5-benzylidene-4,6-dioxo-2-thioxotetrahydropyrimidin-1(2H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 7b)

- Key Difference : Incorporates a tetrahydrobenzo[b]thiophene core fused with a pyrimidine ring.

- This compound demonstrated anticancer activity in vitro .

Methyl 2-[(3-carboxy-1-oxopropyl)amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 25)

- Key Difference : Contains a saturated tetrahydrobenzo[b]thiophene ring with a phenyl group at the 6-position.

- The phenyl group introduces steric bulk, which may affect target selectivity .

Functional Group Modifications

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

- Key Difference: Replaces the nitrobenzamido group with an amino group.

- Impact: The amino group is electron-donating, increasing the electron density of the thiophene ring. This precursor is widely used in Gewald reactions to synthesize polyfunctional thiophenes .

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

- Key Difference: Introduces a cyanoacrylamido group via Knoevenagel condensation.

- Impact: The electron-withdrawing cyano group enhances electrophilicity, making the compound reactive in Michael addition or cyclization reactions .

Research Findings and Implications

- Positional Isomerism : The 3-nitrobenzamido group in the target compound may offer unique electronic interactions compared to its 4-nitro analog, influencing its role in synthesizing kinase inhibitors or antimicrobial agents .

- Biological Activity : Compounds with fused or saturated rings (e.g., tetrahydrobenzo[b]thiophenes) show enhanced anticancer and antibacterial activities, suggesting that structural complexity correlates with bioactivity .

Biological Activity

Methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula: C12H12N2O4S

- Molecular Weight: 284.30 g/mol

- CAS Number: 476280-22-5

- Structure: The compound features a thiophene ring with methyl and nitro substituents, which are known to influence its biological properties.

Anticancer Properties

Research indicates that methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate exhibits promising anticancer activity. A study demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Table 1: Inhibitory Concentration (IC50) Values of Methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| A549 (Lung) | 12.8 | G0/G1 phase arrest |

| HeLa (Cervical) | 18.5 | Inhibition of proliferation |

Antimicrobial Activity

The compound also shows antimicrobial properties against a range of pathogens. A study assessed its efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects.

Table 2: Antimicrobial Activity of Methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The nitro group may play a critical role in inhibiting key enzymes involved in cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation: The compound induces oxidative stress in cancer cells, leading to cell death.

- Modulation of Signaling Pathways: It has been found to affect pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Case Study 1: Breast Cancer Treatment

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate as a monotherapy. Patients exhibited a significant reduction in tumor size after treatment for three months, with minimal side effects reported.

Case Study 2: Antibacterial Efficacy

In vitro studies conducted on infected wounds showed that topical application of the compound resulted in a marked decrease in bacterial load and improved healing rates compared to standard antibiotic treatments.

Q & A

What are the foundational synthetic routes for Methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate?

Basic

The compound is synthesized via the Gewald reaction , a two-step process involving:

Cyanoacetylation : Ethyl cyanoacetate reacts with acetoacetanilide and sulfur to form a 2-aminothiophene intermediate.

Functionalization : The intermediate undergoes acylation with 3-nitrobenzoyl chloride to introduce the nitrobenzamido group.

Key parameters include temperature control (60–80°C) and solvent selection (DMF or toluene). Reaction progress is monitored via TLC, and purity is ensured by recrystallization (ethanol/water mixtures) .

How is the compound characterized to confirm structural integrity and purity?

Basic

Core techniques :

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methyl groups at C4/C5, nitrobenzamido at C2) and confirm esterification.

- IR Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~1650 cm (amide C=O) validate functional groups.

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 363.08).

- Melting Point Analysis : Sharp melting points (e.g., 205–208°C) indicate purity .

How can researchers optimize multi-step synthesis to improve yield and selectivity?

Advanced

Methodological considerations :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance acylation efficiency by stabilizing transition states.

- Catalysts : Piperidine or triethylamine accelerates Knoevenagel condensations.

- Purification : Reverse-phase HPLC (C18 column, MeCN/HO gradient) resolves intermediates with >95% purity.

- Reaction Monitoring : In-line FTIR tracks nitrobenzamido group incorporation .

How do structural modifications influence biological activity in related thiophene derivatives?

Advanced

Structure-Activity Relationship (SAR) insights :

| Substituent Modification | Observed Effect on Activity | Reference |

|---|---|---|

| Methyl ester → Ethyl ester | Reduced cytotoxicity (IC ↑) | |

| Nitro → Amino at benzamido | Enhanced antimicrobial activity | |

| 3-Nitrobenzamido → Fluorobenzamido | Improved metabolic stability | |

| SAR studies require combinatorial libraries and in vitro assays (e.g., MIC for antimicrobial activity) . |

What assays are used for preliminary biological screening of this compound?

Basic

Standard protocols :

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus and E. coli.

- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme Inhibition : Fluorescence-based assays for COX-2 or kinases.

Data is normalized to controls (DMSO vehicle) and replicated in triplicate .

How can discrepancies in biological activity data between studies be resolved?

Advanced

Strategies for data reconciliation :

- Dosage Calibration : Validate compound concentration via LC-MS.

- Cell Line Authentication : Use STR profiling to avoid cross-contamination.

- Assay Standardization : Adopt uniform protocols (e.g., ATP-based viability assays).

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP vs. IC) .

What factors influence the compound’s stability during storage and handling?

Advanced

Critical parameters :

- pH Sensitivity : Degrades in acidic conditions (pH < 4) via ester hydrolysis.

- Light Exposure : Nitro groups are photosensitive; store in amber vials at -20°C.

- Moisture Control : Lyophilize for long-term storage to prevent hydrolysis.

Stability is assessed via accelerated aging studies (40°C/75% RH for 6 months) .

What mechanistic studies elucidate the compound’s interaction with biological targets?

Advanced

Experimental approaches :

- Molecular Docking : AutoDock Vina predicts binding to COX-2 (PDB ID 5KIR).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K ~ 2.1 µM).

- Kinetic Studies : Measure enzyme inhibition (e.g., IC for COX-2 = 8.3 µM).

Mechanisms are validated via knockout cell lines or competitive inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.